Studies have demonstrated that isosilybin B can inhibit the growth and proliferation of prostate cancer cells. In vitro experiments using human prostate cancer cell lines revealed that isosilybin B treatment resulted in decreased cell growth and viability []. This effect was attributed to the compound's ability to induce cell cycle arrest at the G1 phase, preventing uncontrolled cell division []. Additionally, isosilybin B treatment triggered apoptosis, or programmed cell death, in these cancer cells []. These findings suggest that isosilybin B may have potential as an anti-cancer agent by targeting various aspects of cancer cell growth and survival.
Isosilybin B is a flavonolignan compound derived from Silybum marianum, commonly known as milk thistle. It is one of the diastereomers of silybin, specifically the regioisomer of silybin B. Isosilybin B exhibits a complex structure characterized by multiple hydroxyl groups and a unique stereochemistry that contributes to its biological activities. Its molecular formula is C₃₃H₃₄O₁₈, and it plays a significant role in the pharmacological properties attributed to the silymarin complex, which includes various flavonolignans.
Research suggests that Isosilybin B exerts its anti-cancer effects through multiple mechanisms []. It may inhibit the proliferation of cancer cells by causing cell cycle arrest in the G1 phase []. Additionally, it may induce apoptosis, a form of programmed cell death, in prostate cancer cells []. Isosilybin B might also play a role in downregulating the androgen receptor, a protein crucial for prostate cancer growth [].
More research is needed to fully understand the detailed mechanisms of Isosilybin B's action.
Isosilybin B exhibits notable biological activities, particularly in cancer research. Studies indicate that it can inhibit the growth of prostate cancer cells by inducing G1 cell cycle arrest and apoptosis. This mechanism involves downregulation of cyclins and cyclin-dependent kinases while upregulating tumor suppressor proteins such as p21 and p53 . Furthermore, isosilybin B has demonstrated selective cytotoxic effects on neoplastic cells compared to non-neoplastic cells, highlighting its potential as an anticancer agent.
The synthesis of isosilybin B can be achieved through various methods:
Isosilybin B has several applications in both medicinal chemistry and pharmacology:
Research has explored the interactions of isosilybin B with various biological molecules:
Isosilybin B shares structural similarities with several other flavonolignans. Below are some comparable compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Silybin A | Regioisomer | Exhibits different biological activity profile compared to isosilybin B. |
Isosilybin A | Diastereomer | Has distinct effects on cell cycle regulation compared to isosilybin B. |
Silychristin A | Structural analog | Different hydroxylation pattern affecting solubility and bioavailability. |
2,3-Dehydrosilybin | Oxidation derivative | Enhanced anticancer activity compared to parent compounds. |
Isosilybin B's unique stereochemistry and specific interactions with cellular targets distinguish it from these similar compounds, making it a subject of interest in pharmacological research.
Isosilybin B possesses the molecular formula C₂₅H₂₂O₁₀ with a molecular weight of 482.44 g/mol [1] [2] [3]. This compound belongs to the flavonolignan class of natural products, characterized by a complex polycyclic structure containing multiple hydroxyl groups and a methoxy substituent [1]. The exact mass has been determined as 482.121307 through high-resolution mass spectrometry analysis [4] [5].
Parameter | Value |
---|---|
Molecular Formula | C₂₅H₂₂O₁₀ |
Molecular Weight | 482.44 g/mol |
Exact Mass | 482.121307 |
Index of Hydrogen Deficiency | 15 |
The complete IUPAC name for Isosilybin B is (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one [1] [2] [6]. Alternative systematic names include 4H-1-Benzopyran-4-one, 2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- [3].
The compound is also known by several synonyms including Silybin A2 [1], and carries the Chemical Abstracts Service registry number 142796-22-3 [1] [3]. The InChI key identifier is FDQAOULAVFHKBX-WAABAYLZSA-N, providing a unique digital fingerprint for the compound [1] [6].
Isosilybin B contains four defined stereogenic centers, all of which exhibit absolute stereochemistry [7]. The complete absolute configuration has been established as 2R, 3R, 7'S, 8'S through comprehensive stereochemical analysis utilizing X-ray crystallographic data, optical rotation measurements, and nuclear magnetic resonance spectroscopy [8] [9]. The stereochemical assignments at positions C-2, C-3, C-7', and C-8' have been determined unambiguously through comparison with related diastereoisomers and comprehensive spectroscopic analysis [8].
The spatial configuration of Isosilybin B differs significantly from its diastereoisomeric counterpart Isosilybin A, specifically at the C-7' and C-8' positions, where Isosilybin B exhibits S,S configuration while Isosilybin A displays R,R configuration [8] [9]. This stereochemical difference results in distinct three-dimensional molecular geometries and contributes to the unique physical and chemical properties of each diastereoisomer.
Isosilybin B demonstrates limited aqueous solubility but exhibits good solubility in various organic solvents [4] [10] [11]. The compound is readily soluble in dimethyl sulfoxide and methanol, making these solvents suitable for analytical and preparative applications [4] [10]. Additional solvents reported for dissolution include chloroform, dichloromethane, ethyl acetate, and acetone [11].
The predicted logarithmic partition coefficient (LogP) value is 2.36270, indicating moderate lipophilicity [5]. The polar surface area has been calculated as 155.14 Ų, which influences the compound's membrane permeability characteristics [5]. The predicted acid dissociation constant (pKa) is 7.39 ± 0.60, suggesting the compound behaves as a weak acid under physiological conditions [4] [5].
Solubility Parameter | Value |
---|---|
DMSO Solubility | Soluble |
Methanol Solubility | Soluble |
LogP | 2.36270 |
Polar Surface Area | 155.14 Ų |
Predicted pKa | 7.39 ± 0.60 |
Nuclear magnetic resonance spectroscopy has provided detailed structural characterization of Isosilybin B [12] [13]. The ¹H and ¹³C nuclear magnetic resonance spectral data, acquired in dimethyl sulfoxide-d₆ at 300 and 75 MHz respectively, reveal characteristic signals for the flavonolignan structure [12]. High-resolution ¹H nuclear magnetic resonance analysis demonstrates that Isosilybin B exhibits extremely similar coupling patterns and chemical shift differences compared to related isomers, with variations well below 0.01 ppm [14] [13].
The optical rotation of Isosilybin B has been measured as [α]D -23.55° (c 0.31, acetone), providing a distinctive physical constant for identification and purity assessment [12]. Circular dichroism spectroscopy has been employed to establish absolute configuration and monitor stereochemical purity [15] [16].
Mass spectrometry analysis reveals characteristic fragmentation patterns with molecular ion peaks at m/z 483.1290 [M+H]⁺ and base peaks at m/z values consistent with the flavonolignan structure [17]. High-resolution electrospray ionization mass spectrometry provides accurate mass determination supporting molecular formula confirmation [12].
Isosilybin B exhibits a melting point of 236-238°C when crystallized from methanol-water mixtures, appearing as colorless needle crystals [12]. Alternative crystallization conditions from methanol alone yield crystals with a melting point range of 194-196°C [4]. The compound demonstrates a predicted boiling point of 793.0 ± 60.0°C at standard atmospheric pressure [4] [5].
The predicted density is 1.527 ± 0.06 g/cm³, indicating a relatively dense crystalline structure [4] [5]. Thermal stability studies suggest that prolonged heating above 100°C may cause structural degradation, similar to related silybin compounds [18]. The compound remains stable when stored at 2-8°C for up to 24 months when properly sealed and protected from light and moisture [11].
Thermal Property | Value |
---|---|
Melting Point | 236-238°C (MeOH-H₂O) |
Alternative Melting Point | 194-196°C (MeOH) |
Predicted Boiling Point | 793.0 ± 60.0°C |
Predicted Density | 1.527 ± 0.06 g/cm³ |
Storage Stability | 24 months at 2-8°C |
Isosilybin B shares the identical molecular formula C₂₅H₂₂O₁₀ and molecular weight of 482.44 g/mol with Silybin A and Silybin B, representing regioisomeric flavonolignans [8] [19] [20]. The fundamental structural difference lies in the connectivity pattern of the phenylpropanoid unit to the flavonoid core. While Silybin A and Silybin B exhibit a 1,3,4-substitution pattern on the aromatic ring derived from the lignan portion, Isosilybin B displays a 1,3,5-substitution pattern [21].
The stereochemical relationship between these compounds reveals that Isosilybin B (2R, 3R, 7'S, 8'S) shares the same configuration at C-7' and C-8' positions with Silybin B (2R, 3R, 7'S, 8'S), while differing in regiochemistry [8] [19]. In contrast, Silybin A exhibits the 2R, 3R, 7'R, 8'R configuration [8] [19]. This stereochemical similarity between Isosilybin B and Silybin B results in comparable optical rotation values, with Isosilybin B showing [α]D -23.55° and Silybin B displaying [α]D -1.07° [19] [12].
Crystallographic analysis demonstrates distinct melting point differences among these regioisomers. Isosilybin B melts at 236-238°C, significantly higher than Silybin A (162-163°C) and Silybin B (158-160°C) [22] [19] [12]. This thermal behavior reflects differences in crystal packing and intermolecular interactions resulting from the altered connectivity patterns.
Isosilybin B and Isosilybin A constitute a diastereoisomeric pair, differing exclusively in the absolute configuration at the C-7' and C-8' positions of the phenylpropanoid moiety [8] [23]. While Isosilybin B exhibits the 2R, 3R, 7'S, 8'S configuration, Isosilybin A displays the 2R, 3R, 7'R, 8'R configuration [8] [9]. Both compounds maintain identical regiochemistry with the 1,3,5-substitution pattern characteristic of the isosilybin series [21].
The optical rotation properties clearly distinguish these diastereoisomers, with Isosilybin B showing [α]D -23.55° (acetone) and Isosilybin A exhibiting [α]D +20.0° (acetone) [12] [15]. This dramatic difference in optical rotation reflects the significant impact of stereochemistry on the three-dimensional molecular structure and chiral environment.
Nuclear magnetic resonance spectroscopy reveals extremely subtle differences between these diastereoisomers, requiring advanced analytical techniques such as high-field nuclear magnetic resonance and iterative Full Spin Analysis for reliable distinction [14] [13]. The spectral similarities arise from the identical connectivity and similar spatial arrangements, with only minor variations in chemical shifts and coupling constants [13].
Silychristin and Silydianin represent structurally distinct flavonolignans that share the common molecular formula C₂₅H₂₂O₁₀ with Isosilybin B but differ significantly in their structural frameworks [24] [25] [26]. Silychristin features a benzofuran ring system in place of the benzodioxin ring found in Isosilybin B [24] [27]. The IUPAC name for Silychristin is (2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one [24].
Silydianin exhibits an even more complex structural arrangement, incorporating a unique bicyclic framework with a geminal ketone-hemiacetal structure [25] [26]. This compound features intramolecular hemiacetalization, creating a distinctive molecular architecture not observed in the silybin or isosilybin series [25]. The melting point of Silydianin (185-187°C) falls between those of the silybin diastereoisomers and Isosilybin B [26].
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature | Melting Point |
---|---|---|---|---|---|
Isosilybin B | C₂₅H₂₂O₁₀ | 482.44 | 142796-22-3 | 1,4-Benzodioxin ring | 236-238°C |
Silychristin | C₂₅H₂₂O₁₀ | 482.44 | 33889-69-9 | Benzofuran ring | Not specified |
Silydianin | C₂₅H₂₂O₁₀ | 482.44 | 29782-68-1 | Bicyclic hemiacetal | 185-187°C |